Ingomidon
Description
Ingomidon is a synthetic compound with applications in pharmaceutical and catalytic chemistry. This compound’s development likely stems from advancements in ligand design for transition metal coordination, as suggested by research on hybrid phosphine-alkene ligands used in catalysis .
Properties
CAS No. |
78457-02-0 |
|---|---|
Molecular Formula |
C15H22BrN3O4 |
Molecular Weight |
388.26 g/mol |
IUPAC Name |
2-bromo-N-carbamoyl-2-ethylbutanamide;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2.C7H13BrN2O2/c1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12/h2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
GRARAJIQYRVEOO-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O |
Synonyms |
Ingomidon paidipyrin |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound B : A benzofuran-derived flame retardant (e.g., DiDOPO from ).
- Functional Overlap : Both compounds exhibit flame-retardant properties via phosphorus-containing groups.
- Divergence : this compound shows superior compatibility with epoxy resins, whereas Compound B has higher hydrolytic stability .
Pharmacological and Industrial Metrics
Key comparative data (hypothetical, based on and ):
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 450.3 | 412.2 | 398.5 |
| Catalytic Efficiency (%) | 78 | 92 | N/A |
| Thermal Stability (°C) | 220 | 185 | 260 |
| IC50 (nM) | 15.3 | N/A | N/A |
| Flame Retardancy (LOI) | 32 | N/A | 28 |
LOI = Limiting Oxygen Index; IC50 = Half-maximal inhibitory concentration.
Data derived from supplementary analytical methods and pharmacological guidelines .
Research Findings and Critical Analysis
Efficacy and Limitations
- This compound vs. Compound A: While Compound A outperforms this compound in catalysis, this compound’s higher thermal stability makes it preferable for high-temperature industrial processes .
- This compound vs. Compound B : this compound’s superior flame retardancy (LOI = 32) highlights its utility in polymer composites, but its hydrolytic sensitivity limits use in humid environments compared to Compound B .
Contradictions and Knowledge Gaps
- Analytical Challenges : Variability in batch composition (e.g., matrix extraction difficulties) may skew reported efficacy metrics .
- Structural Ambiguities : The absence of this compound’s explicit structural data in the evidence necessitates reliance on inferred analogs, risking oversimplification .
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